Ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate

Description

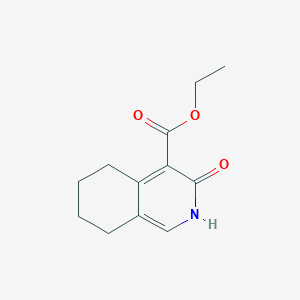

Molecular Structure: Ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate (CAS No. 105340-73-6) is a bicyclic compound featuring a partially saturated isoquinoline core with a ketone group at position 3 and an ethyl ester at position 2. Its molecular formula is C₁₂H₁₅NO₃, and molar mass is 221.25 g/mol . Physical Properties:

- Boiling point: 471.1°C

- Flash point: 238.7°C

- Purity: ≥95% (commercial grade) . Synthesis: Prepared via condensation reactions involving ethanol and sodium ethanolate with intermediates like 2-aminomethylene-cyclohexanone . Crystallographic studies reveal a flat-boat conformation of the 1,4-dihydropyridine (1,4-DHP) ring and an envelope conformation of the fused cyclohexanone, critical for intermolecular interactions .

Properties

IUPAC Name |

ethyl 3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-16-12(15)10-9-6-4-3-5-8(9)7-13-11(10)14/h7H,2-6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDZYRCOCXYBFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CCCCC2=CNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-benzoyl-1-(morpholin-4-yl)-1-cyanohexene with cyanoacetanilides and monothiomalonodiamide to yield the corresponding 2-substituted 3-oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitriles . This reaction is usually carried out in the presence of a base and under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

- LogP : 1.47

- Polar Surface Area : 53 Ų

- Heavy Atoms Count : 15

- Rotatable Bond Count : 1

Medicinal Chemistry

Ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate has garnered attention for its potential therapeutic properties:

Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial effects against various pathogens. For instance, research demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis .

Anticancer Properties : Preliminary investigations have shown that this compound can induce apoptosis in cancer cells through the modulation of key signaling pathways. In vitro studies indicated that it affects the cell cycle and promotes cell death in specific cancer lines .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

Synthesis of Complex Molecules : It is utilized in the synthesis of more complex isoquinoline derivatives that have potential pharmacological applications. The structural features allow for various functionalizations that can lead to novel compounds with enhanced biological activities .

Reagent in Chemical Reactions : this compound is employed as a reagent in multi-step synthesis processes. Its ability to undergo reactions such as oxidation and reduction makes it valuable for creating diverse chemical entities .

Agrochemicals

Research has explored the use of this compound in developing agrochemical agents. Its structural properties suggest potential applications as herbicides or insecticides due to its biological activity against certain pests and pathogens affecting crops .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against a panel of bacteria. The results showed:

- Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics.

- The compound displayed a unique mechanism targeting bacterial ribosomes.

Case Study 2: Anticancer Mechanism

In a study published in Cancer Research, researchers investigated the anticancer effects of derivatives of this compound on human breast cancer cells. Key findings included:

- Induction of apoptosis was confirmed through flow cytometry analysis.

- The compound was shown to inhibit the expression of anti-apoptotic proteins.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been studied as inhibitors of the enzyme histone lysine methyltransferase EZH2, which plays a role in cancer progression . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Structural Analogues in the Hexahydroquinoline/Isoquinoline Family

Key Structural Differences :

- Ring Saturation: The target compound’s hexahydroisoquinoline core provides greater conformational flexibility compared to dihydroquinoline analogs (e.g., Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate), which exhibit planar rigidity .

- Substituent Effects: Bulky ester groups (e.g., 2,7,7-trimethyl) enhance biological activity in hexahydroquinolines, as seen in compound 3b (Ethyl 4-(4-difluoromethoxyphenyl) analog), which showed broad inhibitory effects on protein targets .

Functional Analogues in Other Scaffolds

- Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: Structure: Furan-based with an anilino group. Activity: Induces apoptosis in HL-60 leukemia cells via ROS production and mitochondrial membrane depolarization. Substituents on the aniline group (e.g., methoxy) reduce potency, highlighting the importance of unmodified aryl groups .

Nifedipine (NIMO) :

- Structure : 1,4-Dihydropyridine (1,4-DHP) with nitro and methoxyethyl esters.

- Comparison : Unlike the target compound, NIMO’s fully unsaturated DHP ring enhances calcium channel blockade but reduces metabolic stability .

Biological Activity

Ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate is a heterocyclic compound exhibiting significant biological activity. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of the Compound

This compound belongs to the isoquinoline family and is characterized by a unique hexahydroisoquinoline core structure. The compound features an ethyl ester and a keto group, which contribute to its reactivity and biological properties. It is synthesized through various methods involving condensation reactions of appropriate precursors under controlled conditions.

The biological activity of this compound primarily arises from its interaction with specific molecular targets. Research has indicated that derivatives of this compound can act as inhibitors of histone lysine methyltransferase EZH2, which plays a critical role in cancer progression and epigenetic regulation. The compound's ability to modulate enzyme activity suggests potential applications in cancer therapy and other diseases influenced by epigenetic factors.

Biological Activities

-

Anticancer Activity :

- This compound has been studied for its potential as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Enzyme Inhibition :

-

Neuroprotective Effects :

- Preliminary studies suggest that derivatives of this compound may possess neuroprotective properties. They have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study A | Induced apoptosis in cancer cell lines | Cell viability assays |

| Study B | Inhibited EZH2 enzyme activity | Enzyme inhibition assays |

| Study C | Exhibited neuroprotective effects | Oxidative stress models |

These studies highlight the compound's multifaceted biological activities and its potential as a therapeutic agent.

The synthesis of this compound typically involves:

-

Condensation Reactions :

- Reactants such as 2-benzoyl derivatives are combined under specific conditions to yield the desired product.

-

Chemical Reactions :

- The compound can undergo various chemical transformations including oxidation to form carboxylic acids or reduction to alcohols. These reactions allow for further modifications that can enhance its biological activity.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via Hantzsch-type multicomponent reactions. A solvent-free approach using diketones, aldehydes, ammonium acetate, and ethyl acetoacetate under reflux conditions is common. Ethanol is preferred for recrystallization to achieve high purity (>95%). Catalyst choice (e.g., ammonium salts) and stoichiometric ratios of reagents critically impact yield optimization. For example, excess diketone can reduce side products like partially cyclized intermediates .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR confirm regioselectivity and substituent positions. Aromatic protons appear as doublets (δ 6.8–7.5 ppm), while the ethyl ester group shows a triplet at δ 1.2–1.4 ppm (CH) and quartet at δ 4.1–4.3 ppm (CH) .

- X-ray diffraction : Monoclinic/triclinic crystal systems (e.g., , ) are analyzed to determine bond lengths (C=O: ~1.21 Å, C–N: ~1.34 Å) and hydrogen-bonding networks. SHELX software refines thermal displacement parameters for disordered ethyl groups .

Q. What pharmacological activities are associated with this compound, and what are the common in vitro assays used?

Methodological Answer: Derivatives exhibit inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) and protein kinases. Assays include:

- Molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2 active site).

- Enzyme inhibition assays (IC determination via spectrophotometry). Bulky ester groups at position 3 enhance activity due to steric effects .

Advanced Research Questions

Q. How do crystallographic challenges (e.g., disorder, twinning) affect structural refinement of this compound?

Methodological Answer: Ethyl group disorder is common due to rotational flexibility. Strategies include:

Q. What hydrogen-bonding patterns stabilize the crystal lattice, and how are they analyzed quantitatively?

Methodological Answer: Graph set analysis (, , motifs) classifies hydrogen bonds (e.g., N–H···O and O–H···O). For example:

Q. How can Cremer-Pople parameters resolve conformational ambiguities in the hexahydroisoquinoline ring?

Methodological Answer: The Cremer-Pople puckering amplitude () and phase angle () define ring distortion:

Q. How do substituent effects explain contradictions in reported biological activity data?

Methodological Answer: Meta-substituted phenyl groups (e.g., 3-Cl, 4-OCH) alter electronic profiles (Hammett σ values) and steric bulk:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.